4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone
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Overview
Description
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenothiazine core, which is a tricyclic structure containing nitrogen and sulfur atoms, and a piperazine ring substituted with a diphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core One common method involves the reaction of diphenylamine with sulfur to form phenothiazineThe final step involves the addition of a diphenylmethyl group to the piperazine ring, often using a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides and sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation and nitric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory and other therapeutic effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
Properties
Molecular Formula |
C30H27N3OS |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C30H27N3OS/c34-30(33-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)33)32-21-19-31(20-22-32)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29H,19-22H2 |
InChI Key |
YANDVWLVZZMOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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